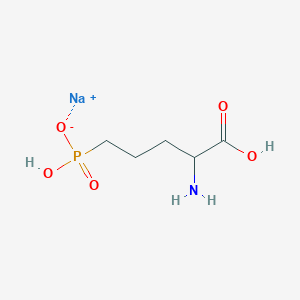
DL-AP5 Sodium salt
Descripción general
Descripción
DL-AP5 Sodium salt is a derivative of the amino acid DL-AP5, which is used as a building block in a variety of biochemical processes. DL-AP5 Sodium salt is an important component in the synthesis of proteins and other small molecules, and is widely used in biochemistry and molecular biology laboratories. It is also used in a variety of scientific research applications, including in vivo and in vitro studies.
Aplicaciones Científicas De Investigación
- DL-AP5 Sodium salt is commonly used to inhibit NMDA-dependent synaptic plasticity . This makes it a valuable tool in studies investigating the role of NMDA receptors in neurological processes and disorders.
- Experimental procedures often involve the application of DL-AP5 Sodium salt to neuronal cultures or brain slices to block NMDA receptor activity .
- The outcomes of these experiments can provide insights into the role of NMDA receptors in various neurological processes, such as synaptic plasticity and memory formation .
- DL-AP5 Sodium salt can be used in research studying epileptic encephalopathy . By blocking NMDA receptors, researchers can investigate the role of these receptors in seizure activity.
- The experimental procedure would involve inducing seizure activity in an animal model, followed by the application of DL-AP5 Sodium salt .
- The results of these experiments can help elucidate the mechanisms underlying seizure activity and potentially lead to the development of new therapeutic strategies .
- DL-AP5 Sodium salt can be used in research into neurodegenerative diseases such as Alzheimer’s disease . NMDA receptors have been implicated in the pathogenesis of these diseases, and DL-AP5 Sodium salt can be used to investigate this further.
- Experimental procedures might involve the use of animal models of neurodegenerative diseases, with DL-AP5 Sodium salt being applied to investigate the role of NMDA receptors .
- The results of these experiments can contribute to our understanding of neurodegenerative diseases and may inform the development of new treatments .
Neuroscience Research
Epilepsy Research
Neurodegenerative Disease Research
Propiedades
IUPAC Name |
sodium;(4-amino-4-carboxybutyl)-hydroxyphosphinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12NO5P.Na/c6-4(5(7)8)2-1-3-12(9,10)11;/h4H,1-3,6H2,(H,7,8)(H2,9,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRCYAPNGUCHOE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CP(=O)(O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NNaO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DL-AP5 Sodium salt | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



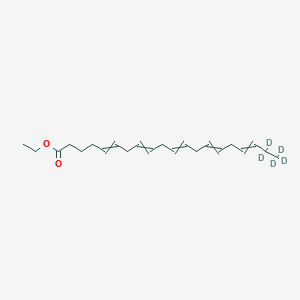
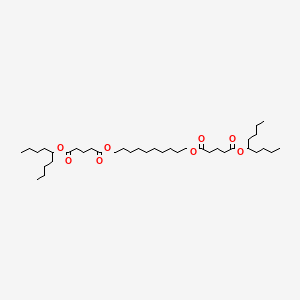

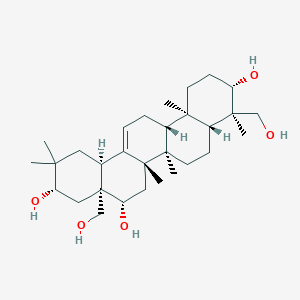
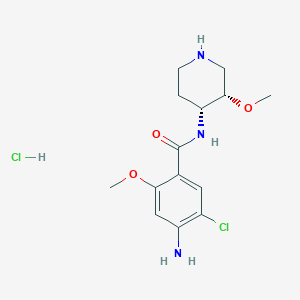
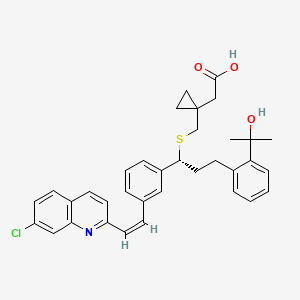
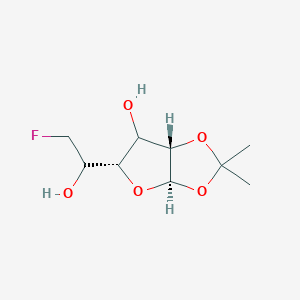
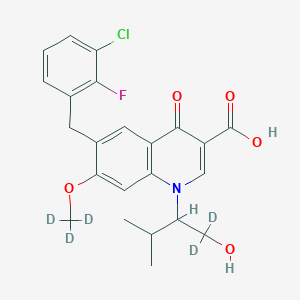
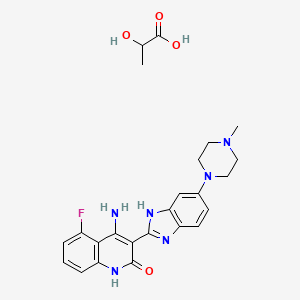
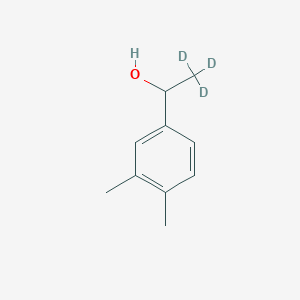
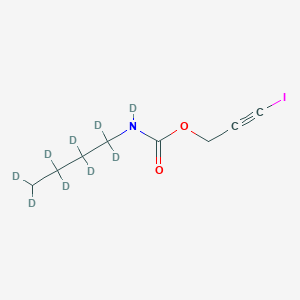
![1-[[2-(2,4-Dichlorophenyl)-4-(2,2,3,3,3-pentadeuteriopropyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole](/img/structure/B1141242.png)